1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione
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Overview
Description
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione is a compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring fused with a benzo[d][1,3]dioxole moiety, making it a versatile molecule for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione typically involves the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction, where an amine, formaldehyde, and a ketone are reacted together.
Coupling of the Two Moieties: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit cell proliferation by inducing apoptosis or cell cycle arrest. The exact molecular targets can vary but often include enzymes or receptors involved in critical cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxo-2,4-pentadienyl]-, (E,E): Known for its similar structural motif and potential biological activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: Evaluated for their antitumor activities.
Uniqueness
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidine-2,4-dione stands out due to its unique combination of the benzo[d][1,3]dioxole and piperidine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)piperidine-2,4-dione |
InChI |
InChI=1S/C13H13NO4/c15-10-3-4-14(13(16)6-10)7-9-1-2-11-12(5-9)18-8-17-11/h1-2,5H,3-4,6-8H2 |
InChI Key |
UUOLEFFCQYQWBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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